molecular formula C11H16BNO2 B1334685 2-(1-Piperidinyl)phenylboronic acid CAS No. 1050505-85-5

2-(1-Piperidinyl)phenylboronic acid

Cat. No. B1334685
CAS RN: 1050505-85-5
M. Wt: 205.06 g/mol
InChI Key: NPZUBLWFOBRQAV-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)phenylboronic acid is a compound that is structurally related to phenylboronic acids and piperidine derivatives. Phenylboronic acids are known for their role in catalysis, such as in the dehydrative condensation between carboxylic acids and amines . Piperidine and its derivatives are prominent in medicinal chemistry due to their biological activities, including acting as ligands for NMDA receptors and exhibiting anticonvulsant activity , as well as being used in the synthesis of neuromediator analogs .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, a one-pot multi-component synthesis using phenylboronic acid as a catalyst has been reported to yield highly functionalized piperidines . Additionally, the synthesis of O-substituted derivatives of piperidine has been described, involving the coupling of benzenesulfonyl chloride with piperidine followed by substitution reactions . Another method includes the reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and alcohols, catalyzed by piperidine, to produce 2-aminoethylphenylphosphinic acids .

Molecular Structure Analysis

The molecular structure of related phenylboronic acid derivatives has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction. DFT studies have been conducted to analyze the structure and provide insights into the molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions, particularly as catalysts. They have been used to catalyze the synthesis of piperidine derivatives . Piperidine itself is a catalyst in the synthesis of phosphinic acids, demonstrating its reactivity in the formation of carbon-phosphorus bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives and piperidine analogs are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the acidity and reactivity of the boronic acid moiety . The biological activities of piperidine derivatives, such as their affinity for NMDA receptors and anticonvulsant effects, are also determined by their chemical structure .

Scientific Research Applications

Ion-Selective Electrodes and Sensitivity Analysis
Piperazine-based compounds such as 2-(1-Piperidinyl)phenylboronic acid (PBPA) have been used as receptors in polymeric membranes of ion-selective electrodes. These electrodes are sensitive to neurotransmitters like dopamine, showcasing the potential of PBPA in neurochemical detection and monitoring. The potentiometric selectivity of these sensors is influenced by the lipophilicity of interfering substances, an aspect critical in designing selective neurochemical sensors (Durka et al., 2019).

Crystal Structures and Synthesis
The compound has been involved in the synthesis and structure elucidation of biologically active compounds like 3-piperazine-bisbenzoxaborole and its derivatives. These compounds display unique molecular architectures, contributing to the field of organic synthesis and structural chemistry (Adamczyk-Woźniak et al., 2013).

Antifungal Applications
Studies have shown that compounds related to this compound exhibit significant fungicidal activity. For instance, 3-piperazine-bis(benzoxaborole), a related compound, has shown higher inhibitory activity towards certain fungal strains compared to standard antibiotics, highlighting the potential of these compounds in developing new antifungal therapies (Wieczorek et al., 2014).

Catalytic Applications in Chemical Synthesis
This compound has been used as a catalyst in chemical reactions, for instance, in the dehydrative condensation between carboxylic acids and amines. This catalytic activity is crucial in the synthesis of complex organic molecules like α-dipeptides, essential in pharmaceutical and biochemical research (Wang et al., 2018).

Nanotechnology and Bio-Applications
The compound has been utilized in the development of polymeric nanomaterials, particularly for advanced bio-applications. Its unique ability to form reversible complexes with polyols has been exploited in designing drug delivery systems and biosensors, opening new avenues in medical diagnostics and treatment (Lan & Guo, 2019).

Safety and Hazards

2-(1-Piperidinyl)phenylboronic acid is classified as harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

(2-piperidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZUBLWFOBRQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400623
Record name 2-(1-PIPERIDINYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050505-85-5
Record name B-[2-(1-Piperidinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050505-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-PIPERIDINYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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